1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopentanecarboxylic acid moiety. It is commonly used as a research chemical and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid typically involves the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Cyclopentanecarboxylation: The attachment of the cyclopentanecarboxylic acid moiety to the phenyl ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: It is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)cyclopentanecarboxylic Acid can be compared with similar compounds like:
1-(5-Chloro-2-methoxyphenyl)cyclopentanecarboxylic Acid: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-2-hydroxyphenyl)cyclopentanecarboxylic Acid: Similar structure but with a hydroxy group instead of a methoxy group.
Properties
Molecular Formula |
C13H15BrO3 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO3/c1-17-11-5-4-9(14)8-10(11)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI Key |
DTFFSWXPRVQADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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